2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a synthetic organic compound that features an indole moiety and a spirocyclic nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclic Nonane Formation: The spirocyclic nonane structure can be synthesized through a cyclization reaction, often involving a diol or a diketone precursor.
Coupling Reaction: The final step involves coupling the indole moiety with the spirocyclic nonane structure using an acylation reaction. This can be achieved by reacting the indole with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohol derivatives.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) in the presence of a base (e.g., sodium hydride) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the spirocyclic structure.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
Scientific Research Applications
2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide depends on its specific application:
Biological Activity: The indole moiety can interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Therapeutic Effects: The compound may modulate neurotransmitter levels or receptor activity in the brain, contributing to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Another indole derivative with potential bioactivity.
3-(1-oxo-5-(2,7-diazaspiro[3.5]nonan-7-yl)isoindolin-2-yl)piperidine-2,6-dione: A spirocyclic compound with a different core structure.
Uniqueness
2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its combination of an indole moiety and a spirocyclic nonane structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Biological Activity
2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide, with CAS number 2320421-71-2, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₂O₂ |
Molecular Weight | 298.4 g/mol |
CAS Number | 2320421-71-2 |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the indole moiety and the spirocyclic structure. The precise synthetic route has not been detailed in the available literature but is inferred to follow standard protocols for indole derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including compounds structurally related to this compound. For instance, related indole compounds have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis .
Minimum Inhibitory Concentration (MIC) Studies:
The MIC values for related compounds indicate strong antibacterial activity:
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
Indole derivative A | S. aureus (ATCC 25923) | 3.90 |
Indole derivative B | MRSA (ATCC 43300) | <1 |
These results suggest that structural modifications in indole derivatives can enhance their antibacterial properties.
Antitumor Activity
Indole derivatives are also recognized for their antitumor activities. Some studies have reported significant antiproliferative effects against various cancer cell lines, including lung cancer cells (A549). The mechanism appears to involve inhibition of cellular proliferation pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
Receptor Modulation: It could modulate receptor activity, impacting signaling pathways involved in cell growth and division.
DNA Interaction: Potential interactions with DNA could alter gene expression and cellular processes, contributing to its antitumor effects.
Case Studies
In one notable study, a series of indole derivatives were evaluated for their antibacterial properties against multiple strains of bacteria, demonstrating that modifications in the indole structure significantly affected their potency .
Properties
IUPAC Name |
2-indol-1-yl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-20-10-6-14-3-1-2-4-15(14)20)19-16-5-7-18(16)8-11-22-12-9-18/h1-4,6,10,16H,5,7-9,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONHIYRIZRJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CN3C=CC4=CC=CC=C43)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.